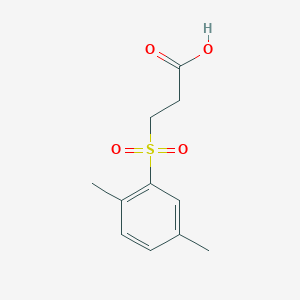

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol .

Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .Physical And Chemical Properties Analysis

Benzenesulfonic acid, a related compound, is a colorless crystalline solid with a density of 1.32 g/cm³ at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Structural Isomers : Two structural isomers related to 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid have been synthesized, offering insights into sterically hindered organic molecules and their intramolecular hydrogen bonds. These isomers contribute to the understanding of molecular-electronic structures and kinetics in organic chemistry (Rublova et al., 2017).

Molecular Conformation Studies : The study of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid revealed significant conformational variations in L-tyrosine cores of molecules. This research aids in understanding intramolecular interactions and stacking in molecular structures (Khan et al., 2011).

Chemical Reactivity and Synthesis

Reactivity of Benzenesulfonyl-Substituted Carbanions : Kinetic studies on benzenesulfonyl-stabilized carbanions provide valuable data for understanding the reactivity parameters in chemical reactions, which is crucial for developing new synthetic pathways (Seeliger & Mayr, 2008).

Catalysis in Organic Synthesis : The use of similar compounds in the synthesis of diazepine and benzodiazepine derivatives demonstrates the potential of this compound derivatives in catalysis and organic synthesis (Joshi et al., 2011).

Pharmaceutical and Biological Research

Antibacterial and Enzyme Inhibition Properties : Research on N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives, closely related to this compound, shows promising antibacterial and α-glucosidase inhibitory activities. Such studies are vital for drug discovery and pharmacological research (Abbasi et al., 2016).

Development of Potent Receptor Antagonists : The synthesis of specific receptor antagonists using benzenesulfonyl-substituted compounds highlights the potential pharmaceutical applications of this compound in developing new therapies (Ivachtchenko et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Based on its structural similarity to benzenesulfonic acid , it may interact with similar biological targets.

Mode of Action

Sulfonic acid derivatives like benzenesulfonic acid are known to exhibit strong acidity , which may influence their interaction with biological targets.

Pharmacokinetics

Benzenesulfonic acid, a structurally similar compound, is known to be soluble in water and ethanol , which may suggest good bioavailability for 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid.

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-8-3-4-9(2)10(7-8)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBMNBGCBPHLGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)acetamide;hydrochloride](/img/structure/B2358262.png)

![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)

![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2358280.png)

![N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide](/img/structure/B2358281.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)

![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)